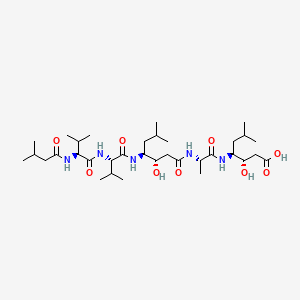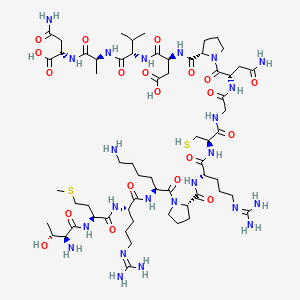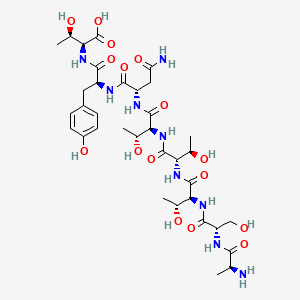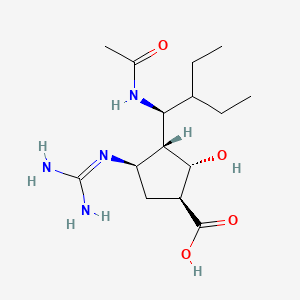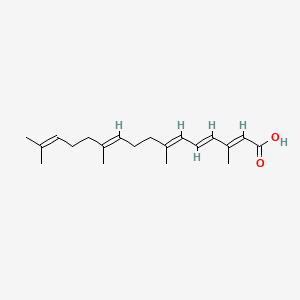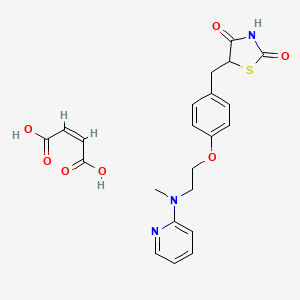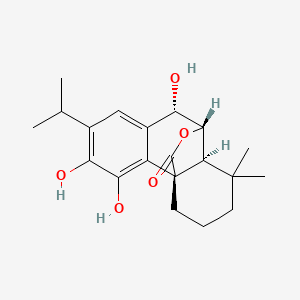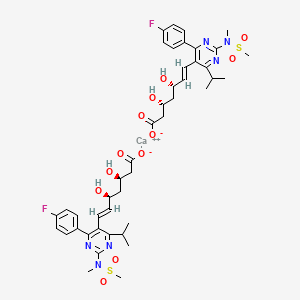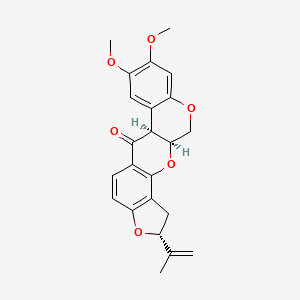
プロペントフィリン
概要
説明
プロペントフィリンは、神経保護効果があるとされるキサンチン誘導体です。 ホスホジエステラーゼとアデノシン再取り込みを阻害する能力で知られており、アルツハイマー病や多発性梗塞性認知症などの神経変性疾患の治療に注目されています 。 プロペントフィリンは、血管拡張作用を持つことから、虚血性脳卒中の治療における可能性についても研究されています .
科学的研究の応用
プロペントフィリンは、さまざまな科学研究において応用されています。
化学: キサンチン誘導体のさまざまな生化学経路への影響を調べるためのモデル化合物として使用されます。
生物学: プロペントフィリンは、細胞プロセス、特に神経保護と抗炎症反応への影響について研究されています。
医学: 臨床試験では、アルツハイマー病、多発性梗塞性認知症、および虚血性脳卒中の治療における可能性が調査されています 高齢犬の生活の質を向上させるために、獣医学でも使用されています.
産業: プロペントフィリンの血管拡張作用は、血流を改善し、血管抵抗を低下させることを目的とした製剤における使用候補となっています.
作用機序
プロペントフィリンは、複数の機序を通じて効果を発揮します。
ホスホジエステラーゼ阻害: ホスホジエステラーゼを阻害することで、プロペントフィリンは脳内のサイクリックAMPとサイクリックGMPのレベルを高め、これらは記憶力と認知機能の向上に関連付けられています.
アデノシン再取り込み阻害: プロペントフィリンはアデノシンの再取り込みを阻害し、神経保護効果を高めます.
抗アポトーシス作用: プロペントフィリンはcAMP-PKA系を活性化し、これはカスパーゼカスケードを抑制し、Bcl-2ファミリータンパク質を修飾することで、抗アポトーシス作用を高めます.
6. 類似の化合物との比較
プロペントフィリンは、ペンтокシフィリンやテオフィリンなどの他のキサンチン誘導体と類似しています。 プロペントフィリンは、これらの化合物とは異なる独自の特性を持っています。
Safety and Hazards
将来の方向性
Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has also shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . Future research directions include exploring its potential therapeutic use for the treatment of chronic pain and its ability to improve thiol-based antioxidant defenses in the rat brainstem .
生化学分析
Biochemical Properties
Propentofylline interacts with various enzymes, proteins, and other biomolecules. It inhibits cyclic AMP (cAMP) and cyclic GMP phosphodiesterases, and it is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport .
Cellular Effects
Propentofylline has profound neuroprotective, antiproliferative, and anti-inflammatory effects . It diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases .
Molecular Mechanism
Propentofylline exerts its effects at the molecular level through various mechanisms. It enhances synaptic adenosine signaling, which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Propentofylline has shown to improve thiol-based antioxidant defenses and limit lipid peroxidation following gliotoxic injury in the rat brainstem . This suggests that Propentofylline may have long-term effects on cellular function.
Metabolic Pathways
Propentofylline is involved in various metabolic pathways. It inhibits cyclic AMP (cAMP) and cyclic GMP phosphodiesterases, which are key enzymes in these pathways .
準備方法
プロペントフィリンの合成には、適切な触媒の存在下で、3-メチルキサンチンと5-オキソヘキサン酸を反応させる方法が用いられます。 反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます 。 工業生産方法では、収率と純度を最適化した同様の合成経路が、より大規模に用いられる場合があります。
3. 化学反応の解析
プロペントフィリンは、以下を含むさまざまなタイプの化学反応を起こします。
酸化: プロペントフィリンは、酸化されてさまざまな酸化誘導体を生成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 還元反応では、プロペントフィリンを還元型に変換することができ、通常は水素化ホウ素ナトリウムなどの試薬が使用されます。
置換: プロペントフィリンは、官能基が他の基に置換される置換反応を起こす可能性があります。これらの反応によく用いられる試薬には、ハロゲンやアルキル化剤などがあります。
これらの反応で生成される主な生成物は、使用される特定の条件や試薬によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、置換反応によってさまざまなアルキル化またはハロゲン化化合物が生成される可能性があります .
化学反応の分析
Propentofylline undergoes several types of chemical reactions, including:
Oxidation: Propentofylline can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert propentofylline into reduced forms, often using reagents like sodium borohydride.
Substitution: Propentofylline can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
類似化合物との比較
Propentofylline is similar to other xanthine derivatives such as pentoxifylline and theophylline. it has unique properties that distinguish it from these compounds:
特性
IUPAC Name |
3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOQRRFDPXAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045189 | |
| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system. | |
| Record name | Propentofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06479 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55242-55-2 | |
| Record name | Propentofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propentofylline [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055242552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propentofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06479 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | propentofylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPENTOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RTA398U4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Propentofylline exhibits its neuroprotective effects through a multifaceted approach, primarily by [] inhibiting adenosine uptake and [] inhibiting phosphodiesterase activity. [, , ]
ANone: By blocking adenosine uptake, propentofylline effectively increases the extracellular concentration of adenosine. [] This increased adenosine can then activate adenosine receptors, particularly the A1 subtype, leading to neuroprotective effects such as reduced glutamate release during ischemia. [, ]
ANone: Propentofylline's inhibition of phosphodiesterase enzymes leads to increased intracellular levels of cyclic nucleotides like cAMP and cGMP. [, ] These cyclic nucleotides play crucial roles in various cellular processes, including modulating immune cell activity and potentially contributing to propentofylline's neuroprotective effects. [, ]
ANone: While propentofylline's primary mechanism involves increasing extracellular adenosine, studies have shown that it can also act as an adenosine receptor antagonist, particularly at the A1 subtype. [, , ] This suggests a complex interplay between enhancing adenosine availability and modulating receptor activity.
ANone: Propentofylline has been shown to modulate glial cell activity, specifically inhibiting the activation and proliferation of microglia and astrocytes. [, , ] This modulation of glial cells can reduce the release of pro-inflammatory cytokines and potentially contribute to the neuroprotective effects observed in various models. [, ]
ANone: Propentofylline has a molecular formula of C16H21N4O3 and a molecular weight of 317.36 g/mol.
ANone: The provided articles primarily focus on the pharmacological aspects of propentofylline. Material compatibility would be more relevant in contexts like drug formulation and delivery systems, which are not extensively covered in these research articles.
ANone: Propentofylline is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes (phosphodiesterases) and modulating adenosine transport, rather than catalyzing chemical reactions.
ANone: The provided research articles primarily focus on experimental investigations of propentofylline. While computational chemistry and modeling can provide valuable insights into drug-target interactions and optimize drug design, these aspects are not explicitly discussed in the provided papers.
ANone: Information regarding specific SHE regulations governing propentofylline is not covered in the provided research articles. It's crucial to consult relevant regulatory guidelines and agencies for updated information on the safe handling, storage, and disposal of this compound.
ANone: Propentofylline is well absorbed after oral administration but undergoes significant first-pass metabolism, resulting in low bioavailability. [] While it readily crosses the blood-brain barrier, specific details on its distribution, metabolism, and excretion profiles are not extensively covered in the provided articles. One study utilized LC-MS/MS to analyze the pharmacokinetics and distribution of propentofylline and its metabolite M1 in rats. []
ANone: Various in vitro models, including cultured hippocampal neurons, microglia, astrocytes, and human glioma cell lines, have been utilized to investigate the neuroprotective, anti-inflammatory, and potential anti-tumor effects of propentofylline. [, , , , ]
ANone: Animal models of cerebral ischemia in gerbils and rats, as well as models of neuropathic pain and autoimmune encephalomyelitis in rats, have been used to demonstrate the neuroprotective and anti-inflammatory effects of propentofylline. [, , , , , , ]
ANone: Yes, several double-blind, placebo-controlled clinical trials have been conducted to evaluate the efficacy of propentofylline in patients with dementia, including Alzheimer's disease and vascular dementia. [, , , ] These trials have provided evidence supporting its potential benefits in improving cognitive function and slowing disease progression.
ANone: The provided research articles do not specifically address the development of resistance to propentofylline. Further research is needed to determine if resistance mechanisms emerge with prolonged use and to understand their potential implications.
ANone: Information regarding cross-resistance between propentofylline and other compounds is limited within the provided research articles. Exploring potential cross-resistance patterns would require further investigation and analysis of its molecular targets and mechanisms of action.
ANone: While the provided articles primarily focus on systemic administration of propentofylline, one study investigated the use of Eudragit gels for rectal delivery to bypass first-pass metabolism and achieve sustained release. [] Further research exploring targeted drug delivery approaches could potentially enhance its efficacy and minimize off-target effects.
ANone: The provided research articles do not delve into the use of specific biomarkers to predict treatment response to propentofylline. Identifying such biomarkers could be valuable for personalizing therapy and improving treatment outcomes.
ANone: One study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the pharmacokinetics and tissue distribution of propentofylline and its metabolites in rats. [] High-performance liquid chromatography (HPLC) with UV detection has also been used for the simultaneous determination of propentofylline and its metabolites in serum. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


